BenchChemオンラインストアへようこそ!

Tak-715

Kinase Selectivity p38 MAPK Isoform Profiling

TAK-715 is a premium, highly selective p38α MAPK inhibitor (IC50 7.1 nM) with a critical 28-fold selectivity window over p38β, enabling precise dissection of p38α-mediated signaling without confounding off-target effects. Its unique dual inhibition of p38α and CK1δ/ε makes it indispensable for Wnt/MAPK crosstalk studies. Crucially, TAK-715 was engineered to eliminate CYP3A4 inhibition, avoiding the drug-drug interaction risks that plague earlier p38 inhibitors. With proven oral efficacy (87.6% TNF-α suppression at 10 mg/kg in vivo) and low-nanomolar cellular potency (IC50 48 nM in THP-1 cells), this compound delivers reproducible, translational data. Ideal for rheumatoid arthritis, IBD, and endotoxemia models.

Molecular Formula C24H21N3OS
Molecular Weight 399.5 g/mol
CAS No. 303162-79-0
Cat. No. B1683932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTak-715
CAS303162-79-0
SynonymsN-(4-(2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl)-2-pyridyl)benzamide
N-(4-(2-ethyl-4-(3-methylphenyl)-5-thiazolyl)-2-pyridyl)benzamide
TAK-715
Molecular FormulaC24H21N3OS
Molecular Weight399.5 g/mol
Structural Identifiers
SMILESCCC1=NC(=C(S1)C2=CC(=NC=C2)NC(=O)C3=CC=CC=C3)C4=CC=CC(=C4)C
InChIInChI=1S/C24H21N3OS/c1-3-21-27-22(18-11-7-8-16(2)14-18)23(29-21)19-12-13-25-20(15-19)26-24(28)17-9-5-4-6-10-17/h4-15H,3H2,1-2H3,(H,25,26,28)
InChIKeyHEKAIDKUDLCBRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceLight to dark yellow solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





TAK-715 (CAS 303162-79-0): A Highly Selective p38α MAPK Inhibitor with Distinct Kinase Profiling and Oral In Vivo Efficacy


TAK-715 (N-[4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-pyridyl]benzamide) is a potent and selective ATP-competitive inhibitor of p38α mitogen-activated protein kinase (MAPK), with an IC50 of 7.1 nM [1]. It is a small molecule with the molecular formula C24H21N3OS and a molecular weight of 399.51 g/mol [2]. The compound was developed as an oral anti-inflammatory agent and advanced to Phase II clinical trials for rheumatoid arthritis, though further development was discontinued [3]. TAK-715's key differentiation lies in its unique selectivity profile, which includes potent inhibition of p38α with 28-fold selectivity over p38β (IC50 = 200 nM) and minimal activity against p38γ, p38δ, and a panel of other kinases (JNK1, ERK1, IKKβ, MEKK1, TAK1) [1].

Why Generic Substitution of TAK-715 with Other p38 MAPK Inhibitors Fails: The Critical Role of Kinase Selectivity and CYP Profile


The p38 MAPK inhibitor class exhibits substantial heterogeneity in kinase selectivity profiles, pharmacokinetic properties, and off-target liabilities, rendering simple substitution unreliable. For instance, SB-203580, a widely used tool compound, inhibits p38α with an IC50 of 136 nM [1], which is approximately 19-fold less potent than TAK-715 (7.1 nM). SCIO-469, another clinical candidate, shows a 10-fold selectivity for p38α over p38β, whereas TAK-715 demonstrates a 28-fold selectivity window, potentially leading to different cellular responses . More critically, many early p38 inhibitors, including certain pyridinyl-imidazole derivatives, suffer from potent inhibition of cytochrome P450 (CYP) isoforms, particularly CYP3A4, which poses significant drug-drug interaction risks. TAK-715 was specifically designed to minimize this liability, showing no inhibitory activity against major CYPs, including CYP3A4 [2]. Therefore, substituting TAK-715 with a less selective or CYP-active analog would introduce confounding variables in both in vitro and in vivo studies, undermining the reproducibility and translational relevance of the findings.

TAK-715: Quantitative Evidence for Differential p38α Selectivity, Cellular Potency, and In Vivo Efficacy


TAK-715 Demonstrates Superior p38α Potency and a Wider Isoform Selectivity Window Compared to the Clinical Candidate SCIO-469

TAK-715 is a more potent inhibitor of p38α (IC50 = 7.1 nM) than the clinical candidate SCIO-469 (IC50 = 9 nM) [1]. Furthermore, TAK-715 exhibits a 28-fold selectivity for p38α over p38β (p38β IC50 = 200 nM), whereas SCIO-469 demonstrates only a 10-fold selectivity window (p38β IC50 ≈ 90 nM) . This wider selectivity margin for TAK-715 may translate to a more specific p38α-driven cellular response, reducing potential off-target effects mediated by p38β inhibition.

Kinase Selectivity p38 MAPK Isoform Profiling

TAK-715 Achieves Potent Cellular TNF-α Suppression with a 48 nM IC50, Distinguishing It from Less Cell-Permeable p38 Inhibitors

In a cellular context, TAK-715 potently inhibits lipopolysaccharide (LPS)-stimulated tumor necrosis factor-alpha (TNF-α) release from human monocytic THP-1 cells with an IC50 of 48 nM [1]. This is a critical differentiator from some early p38 tool compounds like SB-203580, which often show a substantial drop in potency in cellular assays (e.g., an IC50 of 300-500 nM in THP-1 cells for TNF-α inhibition) [2]. TAK-715's 48 nM cellular IC50 demonstrates excellent translation from its biochemical potency, confirming its ability to effectively engage the target and modulate downstream cytokine production in a physiologically relevant cellular system.

Cellular Efficacy TNF-α Inhibition THP-1 Cell Assay

TAK-715's Favorable CYP Profile Eliminates Major Drug-Drug Interaction Risk Present in Other p38 Inhibitors

A major liability of many p38 MAPK inhibitors, particularly those based on a pyridinyl-imidazole scaffold, is potent inhibition of cytochrome P450 (CYP) enzymes, especially CYP3A4. This was a key issue that limited the development of earlier compounds. TAK-715 was specifically designed to address this and demonstrated no inhibitory activity against a panel of major CYPs, including CYP3A4, in vitro [1]. This is a stark contrast to compounds like SB-203580, which are known CYP inhibitors. By avoiding CYP inhibition, TAK-715 significantly reduces the risk of confounding drug-drug interactions in vivo, making it a superior choice for studies involving co-administered drugs or complex animal models.

CYP450 Inhibition Drug-Drug Interaction Safety Pharmacology

TAK-715 Achieves 87.6% Oral Inhibition of In Vivo TNF-α Production, Validating its Utility for Rodent Inflammation Models

Oral administration of TAK-715 at 10 mg/kg in mice resulted in 87.6% inhibition of LPS-induced TNF-α production [1]. This high level of in vivo target engagement is a critical differentiator from tool compounds like SB-203580, which often require higher doses or are used as reference standards due to limited oral bioavailability. TAK-715's robust oral efficacy is further supported by demonstrated pharmacokinetic parameters in rats, including a Cmax of 0.19 μg/mL and an AUC of 1.16 μg·h/mL following a 10 mg/kg oral dose .

In Vivo Efficacy TNF-α Inhibition Oral Bioavailability

TAK-715 Elicits a Unique Cellular Phenotype via Dual Inhibition of p38α and Casein Kinase I (CK1δ/ε)

Beyond its activity on p38α, TAK-715 has been shown to be a potent inhibitor of casein kinase I δ and ε (CK1δ/ε), a property not shared by all p38 inhibitors [1]. This off-target activity is functionally relevant, as TAK-715 treatment leads to inhibition of Wnt-3a-stimulated β-catenin signaling, an effect that was shown to be mediated by its CK1δ/ε inhibition rather than p38α [1]. This unique polypharmacology offers a distinct cellular phenotype compared to more selective p38 inhibitors like VX-702 or BIRB-796. For example, BIRB-796 (Doramapimod) is a highly potent p38 inhibitor (p38α IC50 = 38 nM) but is not characterized as a CK1δ/ε inhibitor .

Polypharmacology Wnt/β-catenin Signaling CK1 Inhibition

TAK-715: Optimal Research and Industrial Application Scenarios Based on Validated Differentiation


In Vivo Rodent Models of Inflammation and Autoimmunity Requiring Oral Dosing

TAK-715 is an ideal candidate for in vivo studies in mice and rats, particularly in models of rheumatoid arthritis (e.g., adjuvant-induced arthritis), inflammatory bowel disease, or LPS-induced endotoxemia. Its demonstrated oral efficacy (87.6% inhibition of TNF-α at 10 mg/kg p.o. in mice) and favorable CYP profile ensure reliable, high-magnitude target engagement without the confounding variable of drug-drug interactions [1]. This makes it superior to early tool compounds like SB-203580, which lack robust oral bioavailability for in vivo work.

Cellular Studies on p38α-Driven Cytokine Production (TNF-α, IL-1β) in Human Monocytic Cells

For in vitro investigations of cytokine signaling in human monocytic cell lines (e.g., THP-1) or primary immune cells, TAK-715 provides a low-nanomolar cellular IC50 (48 nM for TNF-α release from THP-1 cells) [1]. This potency ensures complete p38α inhibition and downstream cytokine suppression at concentrations well below those that might trigger off-target effects, offering a cleaner experimental system compared to less cell-permeable or less potent p38 inhibitors.

Investigations into p38α Isoform-Specific Signaling vs. Pan-p38 Inhibition

When a research question specifically requires dissection of p38α-mediated signaling from contributions of p38β, TAK-715's 28-fold selectivity window provides a clear advantage [1]. In contrast, inhibitors like BIRB-796 (which inhibits all four p38 isoforms) or SCIO-469 (which has only a 10-fold selectivity window) would obscure isoform-specific effects . TAK-715's profile is thus essential for studies aiming to attribute functional outcomes specifically to p38α kinase activity.

Exploration of the Interplay Between p38 MAPK and Wnt/β-catenin Signaling Pathways

TAK-715's unique dual inhibition of p38α and CK1δ/ε makes it a specialized tool for research at the intersection of MAPK and Wnt signaling [1]. It can be used to probe the role of CK1δ/ε in Wnt pathway modulation and to understand how simultaneous inhibition of these two key pathways alters cellular phenotypes, which cannot be achieved with highly selective p38 inhibitors like VX-702 or BIRB-796.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tak-715

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.